1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid
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Overview
Description
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with carboxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes alkylation to introduce the dimethyl groups at the 3-position.
Carboxymethylation: The next step involves the introduction of the carboxymethyl group. This can be achieved through a carboxylation reaction using chloroacetic acid in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and dimethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
1-(Carboxymethyl)-cyclopentanecarboxylic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.
3,3-Dimethylcyclopentanecarboxylic acid: Lacks the carboxymethyl group, affecting its reactivity and applications.
Uniqueness: 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both carboxymethyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16O4 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)3-4-10(6-9,8(13)14)5-7(11)12/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
QKKDGDRJJWGWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
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